Cas no 87736-82-1 (3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine)

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine structure
87736-82-1 structure
Product Name:3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
N.o CAS:87736-82-1
MF:C9H9F3N2
MW:202.176372289658
CID:708915
Update Time:2023-12-08

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Propriedades químicas e físicas

Nomes e Identificadores

    • Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)-
    • 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
    • 3-(4-Methylphenyl)-3
    • 3-(4-methylphenyl)-3-trifluoromethyldiaziridine
    • 3-p-tolyl-3-(trifluoromethyl)diaziridine
    • Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)
    • 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine (ACI)
    • Inchi: 1S/C9H9F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5,13-14H,1H3
    • Chave InChI: BPIYMEWYYRZJOP-UHFFFAOYSA-N
    • SMILES: FC(C1(NN1)C1C=CC(C)=CC=1)(F)F

Propriedades Computadas

  • Massa Exacta: 202.07200
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2

Propriedades Experimentais

  • Ponto de Fusão: 43-45°C
  • PSA: 43.88000
  • LogP: 2.47550

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
M326010-25mg
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
87736-82-1
25mg
$ 138.00 2023-09-07
TRC
M326010-250mg
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine
87736-82-1
250mg
$ 1068.00 2023-09-07
A2B Chem LLC
AC16174-25mg
Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)-
87736-82-1
25mg
$1125.00 2024-04-19
A2B Chem LLC
AC16174-125mg
Diaziridine,3-(4-methylphenyl)-3-(trifluoromethyl)-
87736-82-1
125mg
$2400.00 2024-04-19

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Referência
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Método de produção 2

Condições de reacção
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  -78 °C; 8 h, rt
Referência
Synthesis of Diazirine-Based Photoreactive Saccharin Derivatives for the Photoaffinity Labeling of Gustatory Receptors
Wang, Lei; et al, European Journal of Organic Chemistry, 2015, 2015(14), 3129-3134

Método de produção 3

Condições de reacção
1.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Solvents: Dichloromethane ;  16 h, -78 °C
Referência
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Método de produção 4

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  22 h, rt → 50 °C
2.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Referência
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 5 min; 2 h, rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 h, rt
2.2 Solvents: Dichloromethane ;  16 h, -78 °C
Referência
Carbene footprinting accurately maps binding sites in protein-ligand and protein-protein interactions
Manzi, Lucio; et al, Nature Communications, 2016, 7,

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
2.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Ammonia Solvents: Tetrahydrofuran
Referência
Swern oxidation of diaziridines to diazirines
Richardson, Stewart K.; et al, Journal of the Chemical Society, 1989, (6), 1172-4

Método de produção 7

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  -78 °C; 8 h, rt
Referência
Synthesis of Diazirine-Based Photoreactive Saccharin Derivatives for the Photoaffinity Labeling of Gustatory Receptors
Wang, Lei; et al, European Journal of Organic Chemistry, 2015, 2015(14), 3129-3134

Método de produção 8

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine ;  22 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Referência
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Método de produção 9

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Ammonia Solvents: Tetrahydrofuran
Referência
Swern oxidation of diaziridines to diazirines
Richardson, Stewart K.; et al, Journal of the Chemical Society, 1989, (6), 1172-4

Método de produção 10

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
1.2 Solvents: Diethyl ether
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
2.2 Solvents: Pyridine
3.1 Reagents: Ammonia Solvents: Diethyl ether
Referência
Ginkgolide Derivatives for Photolabeling Studies: Preparation and Pharmacological Evaluation
Stromgaard, Kristian; et al, Journal of Medicinal Chemistry, 2002, 45(18), 4038-4046

Método de produção 11

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.1 Reagents: Pyridine ,  Hydroxylamine ;  3 h, 70 °C
3.1 Reagents: Triethylamine Solvents: Acetone ;  2 h, 25 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  16 h, 25 °C
Referência
Click-Addressable Cassette for Photoaffinity Labeling
Zhao, Bosheng; et al, ACS Medicinal Chemistry Letters, 2018, 9(2), 155-158

Método de produção 12

Condições de reacção
1.1 Reagents: Ammonia
Referência
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid, a highly photolabile carbene generating label readily fixable to biochemical agents
Nassal, Michael, Liebigs Annalen der Chemie, 1983, (9), 1510-23

Método de produção 13

Condições de reacção
1.1 Reagents: Ammonia Solvents: Diethyl ether
Referência
Optimized synthesis of L-4'-[3-(trifluoromethyl)diazirin-3H-3-yl]phenylalanine
Topin, A. N.; et al, Vestnik Moskovskogo Universiteta, 1995, 36(6), 583-7

Método de produção 14

Condições de reacção
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  18 h, 80 °C
2.1 Reagents: Trimethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C → rt; overnight, rt
3.1 Reagents: Ammonia Solvents: Methanol ;  6 h, 0 °C; 0 °C → rt; 16 h, rt
Referência
Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels
Bauer, Claudia C.; et al, ChemRxiv, 2020, 1, 1-16

Método de produção 15

Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine
1.2 Solvents: Pyridine
2.1 Reagents: Ammonia Solvents: Diethyl ether
Referência
Ginkgolide Derivatives for Photolabeling Studies: Preparation and Pharmacological Evaluation
Stromgaard, Kristian; et al, Journal of Medicinal Chemistry, 2002, 45(18), 4038-4046

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetone ;  0 °C → rt; 1 h, rt
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  18 h, -78 °C
Referência
Photochemical Cyclopropenation of Alkynes with Diazirines as Carbene Precursors in Continuous Flow
Tanbouza, Nour ; et al, Organic Letters, 2021, 23(14), 5420-5424

Método de produção 17

Condições de reacção
1.1 Reagents: Trimethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C → rt; overnight, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  6 h, 0 °C; 0 °C → rt; 16 h, rt
Referência
Xanthine-based photoaffinity probes allow assessment of ligand engagement by TRPC5 channels
Bauer, Claudia C.; et al, ChemRxiv, 2020, 1, 1-16

Método de produção 18

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetone ;  2 h, 25 °C
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  16 h, 25 °C
Referência
Click-Addressable Cassette for Photoaffinity Labeling
Zhao, Bosheng; et al, ACS Medicinal Chemistry Letters, 2018, 9(2), 155-158

Método de produção 19

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  95 min, -40 °C; 2 h, -40 °C → 0 °C; 0 °C → 60 °C
1.2 20 min, -60 °C; 3 h, -60 - -30 °C; -30 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  16 h, 70 °C
2.1 Solvents: Pyridine ;  4 h, reflux
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 s, -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Referência
Clickable PEG conjugate obtained by "clip" photochemistry: Synthesis and characterization by quantitative 19F NMR
Pourcelle, Vincent; et al, Journal of Fluorine Chemistry, 2012, 140, 62-69

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Raw materials

3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Preparation Products

Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel